Bienvenue dans la boutique en ligne BenchChem!

4-Phenyl-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness Medicinal Chemistry

4-Phenyl-1H-pyrazole-3-carboxamide (CAS 844443-61-4, molecular formula C10H9N3O, MW 187.20 g/mol) is a phenylpyrazole carboxamide that exists in tautomeric equilibrium with its 5-carboxamide isomer. The compound presents a 4-phenyl substitution pattern on the pyrazole ring, distinguishing it from the more common N-phenyl regioisomer.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 844443-61-4
Cat. No. B2398142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1H-pyrazole-3-carboxamide
CAS844443-61-4
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)C(=O)N
InChIInChI=1S/C10H9N3O/c11-10(14)9-8(6-12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13)
InChIKeyQCAFFECRPNKCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1H-pyrazole-3-carboxamide (CAS 844443-61-4): Core Scaffold Identity and Procurement Baseline


4-Phenyl-1H-pyrazole-3-carboxamide (CAS 844443-61-4, molecular formula C10H9N3O, MW 187.20 g/mol) is a phenylpyrazole carboxamide that exists in tautomeric equilibrium with its 5-carboxamide isomer [1]. The compound presents a 4-phenyl substitution pattern on the pyrazole ring, distinguishing it from the more common N-phenyl regioisomer [2]. While it has been explored as a building block in medicinal chemistry programs targeting kinases, the primary literature reporting quantitative biological activity for this exact compound is extremely limited. Procurement decisions must therefore be driven by the differentiated physicochemical signature and the synthetic opportunities conferred by the specific 4-phenyl substitution geometry, rather than by established biological potency for the isolated compound.

Why 4-Phenyl-1H-pyrazole-3-carboxamide (844443-61-4) Cannot Be Replaced by Generic Pyrazole Carboxamide Analogs


Generic substitution among pyrazole-3-carboxamide regioisomers is not scientifically defensible because the position of the phenyl substituent fundamentally alters hydrogen-bonding geometry, lipophilicity, and target engagement potential. The 4-phenyl isomer presents a distinct vector for hydrophobic interactions compared to the N-phenyl analog, as evidenced by the computed XLogP3 difference (1.1 for 4-phenyl [1] vs. 1.5 for N-phenyl-1H-pyrazole-3-carboxamide [2]) and by the topological polar surface area (71.8 Ų for the 4-phenyl isomer [1] vs. 54.5 Ų for the N-phenyl compound [2]). Furthermore, 4-phenyl-substituted pyrazole derivatives have demonstrated TGF-beta receptor I kinase inhibition with IC50 values spanning 30–555 nM [3], a functional profile that cannot be extrapolated to the 5-phenyl series, which preferentially engages Factor XIa (Ki = 90.37 nM for lead compound 7za) [4]. These divergent pharmacological fingerprints make interchangeable procurement of positional isomers a high-risk decision for structure-activity relationship (SAR) programs.

Quantitative Differentiation Evidence: 4-Phenyl-1H-pyrazole-3-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Phenyl vs. N-Phenyl Regioisomer

The 4-phenyl substitution pattern yields a lower computed lipophilicity (XLogP3 = 1.1) compared to the N-phenyl regioisomer (XLogP3 = 1.5) [1][2]. This difference of 0.4 log units is significant for ADME optimization, particularly for reducing hERG binding propensity and improving aqueous solubility during lead optimization.

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation: Impact on Passive Permeability

The 4-phenyl isomer exhibits a TPSA of 71.8 Ų [1], compared to 54.5 Ų for the N-phenyl regioisomer [2]. The 17.3 Ų increase arises from the free NH of the pyrazole ring in the 4-phenyl isomer, which can act as an additional hydrogen bond donor. This structural feature is absent in the N-phenyl compound, where the pyrazole NH forms an intramolecular hydrogen bond with the carbonyl oxygen.

TPSA Blood-Brain Barrier Permeability

Hydrogen Bond Donor Count: Synthetic Versatility vs. Regioisomers

The target compound possesses 2 hydrogen bond donors (pyrazole NH and amide NH₂) [1], whereas the N-phenyl regioisomer has only 1 HBD (amide NH) [2] because the pyrazole NH is absent. This difference directly impacts solubility in polar solvents and the capacity for intermolecular hydrogen bonding in co-crystal formation.

Hydrogen Bonding Solubility Crystal Engineering

Scaffold-Level Kinase Engagement Potential: 4-Phenyl Pyrazole Derivatives as TGF-β RI Inhibitors

4-Phenyl-substituted pyrazole derivatives have been characterized as TGF-beta receptor I kinase inhibitors with IC50 values ranging from 30 to 555 nM [1]. Although this data is not curated for the exact CAS 844443-61-4 compound, it establishes that the 4-phenyl pyrazole carboxamide scaffold engages the kinase ATP-binding site at sub-micromolar potencies. In contrast, the 5-phenyl-1H-pyrazole-3-carboxamide series has been optimized for Factor XIa inhibition (e.g., lead 7za, Ki = 90.37 nM) [2], demonstrating that the positional isomer dictates divergent pharmacological profiles.

TGF-beta Receptor I Kinase Inhibition Cancer

CDK2 Inhibitory Activity: N-Phenyl Regioisomer Weakness Distinguishes Scaffold Value

The N-phenyl-1H-pyrazole-3-carboxamide regioisomer (CAS 124828-46-2) has a reported CDK2/cyclin A IC50 of 97 µM [1]. This extremely weak activity (IC50 > 10 µM is generally considered inactive for kinase targets) serves as a negative control demonstrating that the N-phenyl isomer lacks meaningful CDK2 engagement. While no direct CDK2 data exists for the 4-phenyl compound, the structural difference suggests that the 4-phenyl substitution may reposition the scaffold for alternative kinase targets, such as TGF-β RI, as described above.

CDK2 Cyclin-Dependent Kinase Cancer

Optimal Application Scenarios for 4-Phenyl-1H-pyrazole-3-carboxamide (844443-61-4) Derived from Quantitative Differentiation Evidence


Peripherally Restricted Kinase Inhibitor Lead Generation Targeting TGF-β Signaling

The combination of moderate TPSA (71.8 Ų) [1] and established class-level TGF-β RI kinase inhibition (IC50 30–555 nM) [2] makes this scaffold suitable for designing kinase inhibitors that are unlikely to cross the blood-brain barrier, minimizing CNS-related off-target effects in oncology or fibrotic disease programs.

Co-Crystal Engineering and Supramolecular Chemistry Building Block

With 2 hydrogen bond donors and 2 hydrogen bond acceptors [1], this compound offers a rich hydrogen-bonding network topology, making it a superior choice over the N-phenyl analog (1 HBD) for pharmaceutical co-crystal screening and crystal engineering studies aimed at improving solubility or stability of poorly soluble APIs.

Peripheral Selectivity Screening in Kinase Panel Assays

Given the negative CDK2 engagement data for the N-phenyl regioisomer (IC50 = 97 µM) [1] and the positive TGF-β RI engagement for the 4-phenyl scaffold class [2], this compound is optimally deployed as a core scaffold for kinome-wide selectivity profiling, with the explicit goal of identifying non-CDK, non-CNS kinase targets.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration

The 4-phenyl substitution pattern provides a chemically orthogonal handle for further derivatization (e.g., electrophilic aromatic substitution on the phenyl ring or N-functionalization of the pyrazole), enabling systematic exploration of SAR around a scaffold that has demonstrated privileged fragment status for both TGF-β RI [2] and, in the 5-phenyl series, FXIa inhibition [3].

Quote Request

Request a Quote for 4-Phenyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.